4'-Fluorobiphenyl-2-ylamine hydrochloride
Overview
Description
4’-Fluorobiphenyl-2-ylamine hydrochloride is a chemical compound with the molecular formula C12H11ClFN. It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4’-Fluorobiphenyl-2-ylamine hydrochloride consists of a biphenyl group (two connected phenyl rings) with a fluorine atom attached to one of the carbon atoms in the 4’ position and an amine group attached to the 2’ position . The hydrochloride indicates that a hydrogen chloride has been added to the compound.Physical and Chemical Properties Analysis
4’-Fluorobiphenyl-2-ylamine hydrochloride is a solid substance . Its molecular weight is 223.67 g/mol. More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Pharmacological Applications
A notable application of 4'-Fluorobiphenyl-2-ylamine derivatives is found in pharmacology, where these compounds serve as key intermediates in the development of neurokinin-1 receptor antagonists. These antagonists show potential clinical efficacy in treating conditions like emesis and depression due to their high affinity and oral activity. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has demonstrated effectiveness in pre-clinical tests relevant to these conditions, highlighting the therapeutic potential of fluorobiphenyl derivatives (Harrison et al., 2001).
Chemical Synthesis and Molecular Design
4'-Fluorobiphenyl-2-ylamine hydrochloride also finds applications in chemical synthesis, serving as a crucial building block for designing novel compounds with enhanced biological activity. This includes the development of c-Met kinase inhibitors, where fluorinated aniline derivatives, including 4'-Fluorobiphenyl-2-ylamine, have been used to study the orientations and preferred active conformations of inhibitors through docking and quantitative structure–activity relationship (QSAR) studies. These inhibitors are vital for cancer treatment, as they target the c-Met receptor, which plays a critical role in tumorigenesis (Caballero et al., 2011).
Fluorescence Probes and Sensors
Further, the compound's derivatives have been utilized in the development of fluorescence probes and sensors. For example, the synthesis of novel 4-Fluoro-2H-pyrazol-3-ylamines, which involves the reaction of an acyl chloride with fluoroacetonitrile, showcases the use of fluorinated intermediates in creating compounds that can serve as fluorescence probes for biological and chemical sensing applications (Cocconcelli et al., 2010).
Antimicrobial Activity
Additionally, fluorine-containing compounds derived from 4'-Fluorobiphenyl-2-ylamine have been synthesized and tested for their antimicrobial activity. These studies have led to the identification of novel compounds with significant action against various bacterial and fungal pathogens, highlighting the potential of fluorobiphenyl derivatives in developing new antimicrobial agents (Badiger et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSZGCNEMOFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374576 | |
Record name | 2-(4-fluorophenyl)aniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049733-12-1 | |
Record name | 2-(4-fluorophenyl)aniline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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